molecular formula C18H14OS B14607538 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan CAS No. 61051-04-5

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan

Cat. No.: B14607538
CAS No.: 61051-04-5
M. Wt: 278.4 g/mol
InChI Key: XEDIJVXRJKORKF-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is a specialized fused heterocyclic compound that serves as a versatile scaffold in advanced chemical research and development. This molecule features a unique thienofuran core structure, which incorporates both thiophene and furan heterocycles, a combination known to be of significant interest in medicinal chemistry and materials science. The phenyl substituents at the 4 and 6 positions enhance its molecular planarity and influence its electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures. Researchers value this compound as a key building block in the exploration of organic electronic materials, including polymers and small molecules for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs). In pharmaceutical research, the thiophene-furan backbone is a privileged structure found in compounds with a broad spectrum of biological activities. While the specific profile of this derivative is under investigation, analogous structures have demonstrated potential as core structures in developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61051-04-5

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

4,6-diphenyl-1,3-dihydrothieno[3,4-c]furan

InChI

InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XEDIJVXRJKORKF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(SC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 4,6 Diphenyl 1h,3h Thieno 3,4 C Furan

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence):These methods are used to investigate the electronic transitions and the extent of conjugation within the molecule. The analysis would involve determining the maximum absorption and emission wavelengths, which are characteristic of the compound's chromophore system.

Research into related structures, such as other thienofuran derivatives, is documented. However, the unique electronic and steric effects of the two phenyl groups at the 4 and 6 positions mean that data from other compounds cannot be accurately extrapolated to 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan.

For a scientifically accurate and informative article that adheres to the requested outline, the synthesis and subsequent detailed spectroscopic characterization of this compound would need to be published in accessible scientific literature. At present, such a resource could not be identified.

Theoretical and Computational Chemistry Investigations of 4,6 Diphenyl 1h,3h Thieno 3,4 C Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of novel compounds. For a molecule like 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan, such studies would provide invaluable insights. However, specific computational data for this compound is not found in the reviewed literature.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and various electronic properties of molecules. A typical DFT study on this compound would calculate key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties including total energy, dipole moment, and the distribution of electronic charge could be ascertained. This foundational data is crucial for understanding the molecule's stability and intermolecular interactions. At present, no published studies provide these specific DFT-calculated values for this compound.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and its potential in electronic applications. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy required for electronic excitation. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the specific energy values for HOMO, LUMO, the resulting energy gap, and visualizations of their spatial distribution have not been reported.

A hypothetical data table for such an analysis would look like this:

ParameterValue (eV)
HOMO EnergyNot Available
LUMO EnergyNot Available
HOMO-LUMO GapNot Available

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, revealing the nature and strength of intramolecular interactions such as hyperconjugation. This analysis would be particularly insightful for understanding the electronic communication between the phenyl rings and the central thieno[3,4-c]furan core. However, no NBO analysis has been published for this compound.

Aromaticity Assessment in Fused Thiophene-Furan Systems

The aromaticity of the fused heterocyclic core in this compound is a critical aspect of its character, influencing its stability, reactivity, and electronic properties. Aromaticity is a multidimensional concept, and various computational descriptors are used for its assessment.

Several computational indices are employed to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations probe the magnetic shielding at the center of a ring system to determine the presence of an aromatic ring current. The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates geometric parameters (bond lengths) to assess aromatic character. The aromatic fluctuation index (FLU) and Aromatic Stabilization Energy (ASE) provide further electronic and energetic perspectives on aromaticity. A comprehensive study on this compound would involve the calculation of these descriptors for both the thiophene (B33073) and furan (B31954) rings within the fused system. To date, such calculations have not been reported in the scientific literature.

A representative data table for these descriptors would be structured as follows:

Aromaticity DescriptorThiophene RingFuran Ring
NICS(0) (ppm)Not AvailableNot Available
NICS(1) (ppm)Not AvailableNot Available
HOMANot AvailableNot Available
FLUNot AvailableNot Available
ASE (kcal/mol)Not AvailableNot Available

A more sophisticated method for evaluating aromaticity is the analysis of magnetically induced current densities. This technique visualizes and quantifies the flow of electrons within the molecule in the presence of an external magnetic field. Diatropic currents are indicative of aromaticity, while paratropic currents suggest anti-aromaticity. A detailed current density map of this compound would offer a definitive picture of the electron delocalization pathways and the aromatic character of its constituent rings. This level of analysis for the target compound is currently unavailable.

Theoretical Insights into the Perturbation of Aromaticity in Fused Ring Systems

The concept of aromaticity, central to understanding the stability and reactivity of cyclic conjugated molecules, is significantly influenced when ring systems are fused. In the case of this compound, a π-electron-rich aromatic thiophene ring is fused to a non-aromatic, saturated 1,3-dihydrofuran ring. This structural arrangement leads to a notable perturbation of the electronic properties of the thiophene core.

Thiophene is considered an aromatic compound because it possesses a planar, cyclic, conjugated π-electron system containing six electrons (4n+2, where n=1), which satisfies Hückel's rule. wikipedia.orgpharmaguideline.comquora.com The sulfur heteroatom participates in the aromatic system by contributing a pair of electrons from one of its p-orbitals. quora.com The degree of aromaticity in five-membered heterocycles follows the general trend of thiophene > pyrrole (B145914) > furan. pharmaguideline.com This order is often attributed to the electronegativity of the heteroatom; the lower electronegativity of sulfur compared to oxygen allows for more effective delocalization of its lone pair electrons into the π-system, enhancing the aromatic character. pharmaguideline.comchemrxiv.org

Computational chemistry provides powerful tools to quantify these perturbations. Aromaticity is not a directly observable physical quantity, but it can be estimated through various indices based on geometric, magnetic, and electronic criteria.

Geometric Descriptors: The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common geometry-based descriptor that evaluates the equalization of bond lengths within a ring. mdpi.com A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic Kekulé structure. mdpi.com For the thiophene ring in this compound, the HOMA value is expected to be lower than that of isolated thiophene, reflecting the geometric constraints imposed by the fused dihydrofuran ring.

Magnetic Descriptors: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves calculating the magnetic shielding at the center of a ring. Aromatic systems sustain a diatropic ring current in a magnetic field, leading to negative NICS values (shielding), while anti-aromatic systems have positive values (deshielding). Analysis of the NICS values for the thiophene ring would provide a quantitative measure of its retained ring current and, thus, its aromaticity.

Electronic Descriptors: Electron delocalization indices, such as the Para-Delocalization Index (PDI), quantify the extent of electron sharing between para-related atoms in a six-membered ring or analogous positions in other rings. A decrease in these indices upon fusion would indicate a reduction in electron delocalization and aromaticity.

Table 1: Theoretical Aromaticity Indices for Parent Heterocycles
CompoundAromaticity CriterionCalculated IndexInterpretation
BenzeneHOMA~1.00Reference aromatic compound
ThiopheneHOMA~0.75-0.80Moderately aromatic
FuranHOMA~0.50-0.60Weakly aromatic
ThiopheneNICS(0) (ppm)~ -10 to -15Aromatic (diatropic ring current)
FuranNICS(0) (ppm)~ -7 to -12Aromatic (weaker ring current)

Note: Values are approximate and depend on the level of theory and basis set used in the calculation. The table serves to illustrate the relative aromaticity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms at the molecular level. pitt.edursc.org For a molecule like this compound, DFT calculations can provide deep insights into its reactivity, regioselectivity, and the energetics of potential reaction pathways. This approach allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. nih.gov

The general workflow for a computational mechanistic study involves several key steps:

Hypothesizing Pathways: Based on established chemical principles, one or more plausible reaction mechanisms are proposed. For instance, in a cycloaddition reaction, this could involve comparing a concerted (single-step) pathway against a stepwise pathway that proceeds through a diradical or zwitterionic intermediate. pku.edu.cn

Locating Stationary Points: DFT calculations are used to find the minimum energy structures of all relevant species on the potential energy surface. This includes the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Analyzing Results: The pathway with the lowest activation barrier (the rate-determining step) is identified as the most kinetically favorable mechanism. pku.edu.cn

For this compound, several types of reactions could be investigated using this methodology. For example, electrophilic aromatic substitution is a characteristic reaction of the thiophene ring. nih.gov Computational modeling could predict the most likely site of attack (the α- or β-positions of the thiophene ring, or the phenyl groups) by calculating the activation energies for the formation of the corresponding σ-complex (arenium ion) intermediates.

Furthermore, the dihydrofuran moiety, while non-aromatic, introduces reactivity patterns of its own. Ring-opening reactions or reactions involving the ether linkage could be modeled. Computational studies on cycloaddition reactions involving furan derivatives have successfully distinguished between competing pathways, such as [4+2] versus [8+2] cycloadditions, by calculating the activation free energies for each route. pku.edu.cn A similar approach could be applied to understand the Diels-Alder reactivity of the thiophene ring in this system, which is known to be less reactive than furan in such reactions due to its higher aromaticity. amazonaws.com

Table 2: Illustrative Data from a Hypothetical DFT Study of an Electrophilic Bromination Reaction
SpeciesDescriptionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
ReactantsThienofuran + Br₂0.00.0
TS1 (α-attack)Transition state for attack at the α-position of the thiophene ring+15.2+16.5
Intermediate 1 (α-complex)σ-complex from α-attack+5.1+6.2
TS2 (β-attack)Transition state for attack at the β-position of the thiophene ring+19.8+21.0
Intermediate 2 (β-complex)σ-complex from β-attack+8.9+10.1
ProductsBrominated Thienofuran + HBr-10.5-9.8

Note: This data is hypothetical and serves to illustrate the output of a computational study. The lower activation energy for TS1 suggests that α-substitution is the kinetically preferred pathway.

Reactivity and Transformation Studies of the Thieno 3,4 C Furan Core

Electrophilic Aromatic Substitution Patterns in Furan (B31954) and Thiophene (B33073) Fused Systems

Five-membered aromatic heterocycles such as furan and thiophene are characterized by their high reactivity towards electrophiles, significantly exceeding that of benzene. ucalgary.cachemicalbook.com This is due to the π-excessive nature of these rings, where the lone pair of electrons from the heteroatom (oxygen or sulfur) participates in the aromatic system, increasing the electron density of the ring carbons. ucalgary.ca

In electrophilic aromatic substitution (EAS), the attack preferentially occurs at the C2 (α) position, adjacent to the heteroatom. pearson.comyoutube.com This preference is attributed to the greater stability of the cationic intermediate, the sigma complex (or arenium ion), formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a stable structure where the charge is not on the carbon adjacent to the electron-donating heteroatom. chemicalbook.compearson.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. chemicalbook.com

HeterocycleReactivity vs. Benzene (EAS)Preferred Position of SubstitutionRationale for Preference
Furan More reactive (e.g., 6 x 10¹¹ times faster) chemicalbook.comC2 (α-position) pearson.comMore stable sigma complex (3 resonance structures) chemicalbook.com
Thiophene More reactiveC2 (α-position)More stable sigma complex

Nucleophilic Reactions and Annulation Strategies in Furan-Fused Systems

Unlike their high reactivity towards electrophiles, simple furan and thiophene rings are generally resistant to nucleophilic aromatic substitution. quimicaorganica.org The electron-rich nature of the rings repels incoming nucleophiles, and the formation of an anionic intermediate (a Meisenheimer-type complex) is energetically unfavorable without the presence of strong electron-withdrawing groups to stabilize the negative charge. quimicaorganica.org

Consequently, direct nucleophilic displacement on the unsubstituted thieno[3,4-c]furan core is challenging. However, synthetic strategies have been developed to build upon and create fused-ring systems through annulation, which often involves metal-catalyzed coupling reactions. One prominent strategy is the Ullmann-type intramolecular C-O coupling reaction. researchgate.net This method has been successfully employed to synthesize thieno[3,2-b]furan (B2985385) derivatives, which are structural isomers of the thieno[3,4-c]furan system. The process typically involves the copper-catalyzed cyclization of a precursor molecule, such as a functionalized 2-(3-bromobenzothiophen-2-yl)phenol, to form the furan ring fused to the thiophene core. researchgate.net Such annulation strategies, which form new rings onto an existing scaffold, are powerful tools for constructing complex polycyclic heteroaromatic systems. researchgate.net

Reaction TypeReactivity of Furan/Thiophene RingsRequirementsExample Strategy
Nucleophilic Aromatic Substitution Generally unreactive quimicaorganica.orgRequires strong electron-withdrawing groups on the ring quimicaorganica.orgDisplacement of a leaving group (e.g., halide) activated by a nitro group.
Annulation N/A (Builds a new ring)Precursors with appropriate functional groups and catalystsCopper-catalyzed intramolecular Ullmann C-O coupling to form a furan ring. researchgate.net

Cycloaddition Reactions Involving the Thieno[3,4-c]furan Core

The furan ring is well-known for its ability to participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com Its aromaticity is less pronounced than that of benzene, allowing it to more readily sacrifice its aromatic character to form a cyclic adduct. The thieno[3,4-c]furan core contains a furan moiety that is inherently locked in the s-cis conformation necessary for a diene in the Diels-Alder reaction, making it a potentially reactive substrate. quora.com

Studies on closely related compounds support this reactivity. For instance, 4H,6H-thieno[3,4-c]furan 5,5-dioxide, a sulfone derivative of the core structure, has been shown to selectively undergo Diels-Alder reactions on the furan portion of the molecule. This suggests that the furan ring within the fused system retains its dienic character. The reaction of 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan with electron-deficient dienophiles would be expected to yield oxabicyclo-adducts, which are versatile intermediates for further synthetic transformations. quora.com

Metal-Catalyzed Functionalizations and Cross-Coupling Reactions of the Fused System

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of heterocyclic systems, including thieno-furan derivatives. These methods often allow for reactions under milder conditions and with higher selectivity than classical methods. nih.gov

The synthesis of this compound itself can be achieved from 3,3′-Oxybis(1-phenyl-1-propyne) in the presence of rhodium trichloride (B1173362) (RhCl₃·3H₂O), highlighting the role of metal catalysts in the formation of the core structure. tandfonline.comkisti.re.kr

Furthermore, metal-catalyzed cross-coupling and C-H functionalization reactions are key strategies for modifying the thieno-furan scaffold.

Palladium-catalyzed reactions , such as intramolecular C-H/C-H coupling, have been used to create fused thienofuran systems from diaryl ether precursors. researchgate.net

Copper-catalyzed reactions are also prominent. Methods like dehydrogenative intramolecular C-O cyclization have been developed to synthesize various furan-fused thienoacenes. acs.org Additionally, copper-iodide (CuI) in combination with ligands like 1,10-phenanthroline (B135089) effectively catalyzes Ullmann-type C-O coupling to build thieno[3,2-b]furan derivatives. researchgate.net

These catalytic approaches are crucial for elaborating the core structure, enabling the introduction of new substituents and the extension of the conjugated π-system. nih.gov

Metal CatalystReaction TypeApplication in Thieno-Furan Systems
Rhodium (Rh) Cyclization/AdditionSynthesis of the this compound core. tandfonline.com
Palladium (Pd) C-H/C-H CouplingSynthesis of thieno[3,2-b]benzofurans from diaryl ethers. researchgate.net
Copper (Cu) Dehydrogenative C-O CouplingSynthesis of furan-fused thienoacenes. acs.org
Copper (Cu) Ullmann C-O CouplingIntramolecular cyclization to form thieno[3,2-b]furan rings. researchgate.net

Ring-Opening and Rearrangement Processes in Related Furan/Thiophene Derivatives

The stability of the thieno[3,4-c]furan system is influenced by the properties of its constituent rings. The furan ring, in particular, is susceptible to ring-opening reactions under certain conditions, a consequence of its lower resonance energy compared to thiophene or benzene. chemicalbook.com

Acid-catalyzed hydrolysis is a classic ring-opening reaction for furans. iust.ac.ir This process typically involves the protonation of the furan ring, followed by nucleophilic attack of water, leading to the formation of an acyclic 1,4-dicarbonyl compound. iust.ac.ir Therefore, this compound would be expected to be sensitive to strong acidic conditions, potentially leading to cleavage of the furan portion of the molecule. nih.goviust.ac.ir More targeted ring-opening can also be achieved using specific catalysts; for example, iron(III) chloride (FeCl₃) has been used to catalyze the ring-opening of furans to produce functionalized dicarbonyl compounds. rsc.org

Rearrangement reactions can also be a feature of related heterocyclic systems. For example, processes involving the ring expansion of smaller rings, such as thiiranes, have been utilized to construct thienofuran ring systems. acs.org While not a direct rearrangement of the pre-formed thieno[3,4-c]furan core, such reactions demonstrate the dynamic nature of heterocyclic scaffolds and the potential for skeletal reorganization in the synthesis of these structures.

Molecular Design Principles and Structure Function Relationships in Thieno 3,4 C Furan Derivatives

Design Principles for Organic Electronic Materials Based on Fused Heterocycles

The development of high-performance organic electronic materials hinges on the precise control of molecular structure to dictate electronic and photophysical properties. Fused heterocyclic systems, such as thieno[3,4-c]furan derivatives, offer a versatile platform for this purpose.

Conjugated Backbone Design and Planarity Considerations for Charge Transport

A critical design principle for organic electronic materials is the creation of a planar, rigid, and extended π-conjugated backbone. researchgate.net This planarity facilitates effective π-π stacking between molecules in the solid state, which is crucial for efficient charge transport. nih.gov The incorporation of fused rings, like in the thieno[3,4-c]furan core, inherently enhances backbone rigidity, which can reduce structural disorder and improve charge carrier mobility. researchgate.net For instance, studies on various conjugated polymers have shown that a well-extended conjugation through the polymer backbone is essential for desirable electronic properties. nih.gov The fusion of thiophene (B33073) and furan (B31954) rings creates a system with unique electronic characteristics, as the carbon frameworks of these five-membered heterocycles are inherently electron-rich compared to benzene. imperial.ac.uk

Influence of Phenyl Substituents on the Electronic and Optical Properties of the Fused System

The introduction of phenyl substituents at the 4- and 6-positions of the thieno[3,4-c]furan core significantly modulates its electronic and optical properties. These aryl groups extend the π-conjugation of the molecule, which generally leads to a reduction in the HOMO-LUMO gap. nih.gov Computational studies on analogous systems, such as 1,3-diphenylisobenzofuran, demonstrate that phenyl substituents allow for the delocalization of π-electron density beyond the core fused ring system. nih.gov This extended delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller energy gap. nih.gov The nature of substituents on the phenyl rings themselves can further tune these properties; electron-donating or electron-withdrawing groups can systematically alter the energy levels and optical absorption characteristics. researchgate.net

Rational Design of Fused Heterocycles for Advanced Material Applications

The rational design of fused heterocycles like 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is a key strategy for developing advanced materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

Strategies for Tuning Energy Levels and Charge Transport Efficiency

A primary goal in the design of organic semiconductors is the ability to tune the HOMO and LUMO energy levels to match the requirements of a specific device. For instance, in OPVs, the energy levels of the donor and acceptor materials must be aligned for efficient charge separation. The HOMO-LUMO gap can be precisely controlled through the strategic use of substituents. As demonstrated in computational studies of related chalcone (B49325) derivatives, the addition of different functional groups can systematically alter the energy gap. researchgate.net For example, density functional theory (DFT) calculations are a powerful tool for predicting how different substituents will impact the HOMO-LUMO gap, with functionals like ωB97XD showing high accuracy. materialsciencejournal.org This allows for the in-silico design of molecules with tailored electronic properties before undertaking complex synthesis. materialsciencejournal.orgresearchgate.net The balance of charge transport is also critical; in some cases, ambipolar charge transport is observed, which is beneficial for certain device architectures. nih.gov

Below is an interactive table summarizing the calculated electronic properties of a related compound, 1,3-Diphenyl-2-propen-1-one, which illustrates the impact of molecular structure on key electronic parameters.

PropertyValueMethod
HOMO-LUMO Energy Gap4.12 eVB3LYP/6-31++G
Chemical Hardness2.06 eVB3LYP/6-31++G

This data is for 1,3-Diphenyl-2-propen-1-one and serves as an illustrative example of computational analysis on a related diphenyl-substituted system. researchgate.net

Intermolecular Interactions and Solid-State Packing in Thieno[3,4-c]furan Systems

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by their arrangement in the solid state. Intermolecular interactions, such as π-π stacking, hydrogen bonding, and other weak van der Waals forces, govern the crystal packing of thieno[3,4-c]furan systems. rsc.orgrsc.org In phenyl-substituted heterocycles, edge-to-face (C-H···π) interactions are often favored over co-facial π-stacking. rsc.org The presence of heteroatoms like sulfur allows for additional interactions, such as C–H···S and S···S contacts, which can further influence the molecular packing. rsc.org The supramolecular assembly in the solid state directly impacts the material's charge mobility. rsc.org For example, X-ray diffraction studies on related alkyl-substituted thienothiophenes have shown that the arrangement of side chains can drastically alter the crystalline structure and, consequently, the charge carrier mobility by an order of magnitude. nih.gov

Advanced Research Applications of Thieno 3,4 C Furan Derivatives

Organic Electronics and Optoelectronics

Thieno[3,4-c]furan derivatives are increasingly utilized in organic electronics and optoelectronics owing to their tunable electronic properties, good charge transport characteristics, and high fluorescence quantum yields. nih.gov These properties make them suitable for a range of applications, from solar energy conversion to lighting and display technologies.

Active Layer Components in Organic Photovoltaics

Thieno[3,4-c]furan derivatives, particularly those that can be synthetically modified to create low-bandgap polymers, are promising components for the active layer in organic photovoltaics (OPVs). The performance of these materials is highly dependent on the molecular structure, which influences factors like charge carrier mobility and light absorption. For instance, copolymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) (a structurally related analogue) have demonstrated significant power conversion efficiencies (PCEs). In one study, a novel low-bandgap TPD-copolymer achieved a PCE of up to 7.5% with a short-circuit current (Jsc) of 18.2 mA/cm² when blended with a fullerene acceptor. researchgate.net

Table 1: Photovoltaic Performance of Thieno[2,3-f]benzofuran-Based Dyes in DSSCs

DyeDonor GroupVoc (mV)Jsc (mA/cm2)Fill Factor (ff)PCE (%)
PSB-1-6676.250.702.9
PSB-2Triphenylamine6939.930.684.7
PSB-3Carbazole6847.580.673.5
PSB-4Phenothiazine70211.210.705.5

Data sourced from a study on thieno[2,3-f]benzofuran-based dyes. semanticscholar.orgnih.gov

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of the thieno[3,4-c]furan backbone is advantageous for creating efficient charge transport pathways in organic field-effect transistors (OFETs). Copolymers incorporating the thieno[3,4-c]pyrrole-4,6-dione unit have been synthesized and shown to exhibit excellent performance in OFETs. A conjugated polymer, VTTPD, based on this unit, demonstrated a high hole mobility (μh) of 0.4 cm²/Vs and a good on/off current ratio (Ion/off) of 10⁶ after thermal annealing. nih.gov This performance is attributed to the formation of hydrogen bonds that enhance the planarity and π-conjugation of the polymer backbone. nih.gov

Another study on dithieno[3,2-b:2′,3′-d]thiophene, a related fused thiophene (B33073) system, reported a single crystal OFET with a mobility of up to 1.26 cm²/Vs. nih.gov These findings underscore the potential of fused thiophene-based systems in high-performance organic electronics.

Table 2: Performance of a Thieno[3,4-c]pyrrole-4,6-dione Based Polymer OFET

ParameterValue
Hole Mobility (μh)0.4 cm2 V-1 s-1
On/Off Current Ratio (Ion/Ioff)106
Threshold Voltage (Vth)-10 V to -5 V

Data for the VTTPD polymer. nih.gov

Emitters in Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and tunable emission colors of thieno[3,4-c]furan derivatives make them suitable for use as emitters in organic light-emitting diodes (OLEDs). While specific data for 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is not available, research on analogous thienothiophene-based emitters provides insight into the potential of this class of materials.

A donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene core, has been successfully used as an emitter in a solution-processed OLED. nih.gov This device exhibited a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W, emitting green light. nih.govbeilstein-archives.orgresearchgate.net The high fluorescence quantum yields of these materials, both in solution (86%) and in the solid state (41%), are key to their performance. nih.govbeilstein-archives.org

Table 3: Performance of an OLED with a Thienothiophene-Based Emitter (DMB-TT-TPA)

ParameterValue
Maximum Luminance752 cd/m2
Maximum External Quantum Efficiency4.61%
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Turn-on Voltage2.9 V
Emission ColorGreen (CIE coordinates: 0.16, 0.51)

Data for the DMB-TT-TPA emitter. nih.govresearchgate.net

Catalysis and Ligand Design with Fused Heterocycles

The thieno[3,4-c]furan scaffold, with its electron-rich sulfur and oxygen heteroatoms, presents opportunities for applications in catalysis and ligand design. While specific catalytic applications of this compound are not extensively documented, the broader class of furan (B31954) and thiophene derivatives has been widely explored in catalysis. frontiersin.orgmdpi.com

Copper-catalyzed reactions have been employed for the synthesis of dithienofuran derivatives, highlighting the interaction of these fused systems with transition metals. nih.gov This suggests that thieno[3,4-c]furan derivatives could be designed as ligands for various metal-catalyzed transformations. The synthesis of dihydrobenzofuran-fused thienoacenes via Cu-catalyzed C–O cyclization further points to the utility of these systems in facilitating catalytic processes. rsc.org The development of novel catalytic pathways for the synthesis of furan derivatives is an active area of research, with applications in biorefineries and sustainable chemistry. mdpi.com

Chemo- and Biosensor Development as Molecular Probes

The inherent fluorescence of many thieno[3,4-c]furan derivatives makes them attractive candidates for the development of chemo- and biosensors. The photophysical properties of these molecules can be sensitive to their local environment, allowing for the detection of specific analytes through changes in fluorescence intensity or wavelength.

For instance, a thieno[3,4-d]pyrimidin-4(3H)-thione derivative has been shown to be an effective photosensitizer for cancer cells, demonstrating the potential of these fused systems in biomedical applications. rsc.org This compound efficiently generates singlet oxygen, a reactive species used in photodynamic therapy. rsc.org Furthermore, theoretical studies have explored the use of furan as a sensing material for detecting biomarkers of diseases like prostate cancer, indicating the potential for furan-containing compounds in diagnostic applications. mdpi.com The ability to functionalize the thieno[3,4-c]furan core allows for the tuning of its sensing properties to target specific molecules or biological entities.

Q & A

Q. What are the established synthetic routes for 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan, and how do reaction conditions influence yield and purity?

The compound is synthesized via [2 + 2 + 2] cycloaddition or retro-Diels-Alder reactions. Scheller et al. (1976) reported its preparation using multistep organic transformations involving thiophene derivatives and phenyl-substituted precursors under controlled anhydrous conditions . Ripoll et al. (1992) demonstrated flash vacuum thermolysis (FVT) for similar thieno-furan systems, achieving ring closure at 400–500°C with minimal side products . Key factors include solvent choice (e.g., THF or DMF), temperature control, and catalyst selection (e.g., Rhodium complexes for cycloaddition).

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
CycloadditionRh catalyst, THF, 80°C45–55
Retro-Diels-Alder FVTFlash thermolysis, 450°C60–70

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the fused thieno-furan core. Seidel et al. (2018) resolved the crystal structure of a related dihydrofuran derivative (CCDC 1828960), highlighting C–H⋯H and Br⋯Br interactions critical for packing stability . Spectroscopic techniques include:

  • NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm for phenyl groups) and furan/thiophene ring protons (δ 4.5–5.5 ppm) .
  • MS : Molecular ion peaks at m/z 296 (C16_{16}H12_{12}OS2_2) confirmed via high-resolution mass spectrometry .

Advanced Research Questions

Q. What insights do DFT studies provide on the electronic properties of thieno[3,4-c]furan derivatives?

DFT calculations reveal enhanced conjugation in thieno-furan systems compared to monocyclic analogs. For example, thieno[3,4-c]thiophene exhibits a narrow bandgap (0.3 eV) due to extended π-conjugation, suggesting potential as a conductive polymer . Substituents like phenyl groups (as in 4,6-Diphenyl derivatives) further stabilize the HOMO-LUMO gap, which can be tuned for optoelectronic applications .

Q. How can derivatization strategies expand the functional utility of this compound?

  • Halogenation : Bromination at the 4,6-positions (e.g., 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione) introduces reactive sites for cross-coupling (Suzuki, Sonogashira) .
  • Thiation : Reaction with Lawesson’s reagent replaces carbonyl groups with thiocarbonyls, altering electronic properties (e.g., increased polarizability) .
  • Coordination Chemistry : Rhodium-catalyzed ethyne coupling can functionalize the furan ring for catalytic applications .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Discrepancies often arise from:

  • Purity : Side products from incomplete cycloaddition (e.g., unreacted dienes) may skew NMR/MS data .
  • Analytical Limits : Low-resolution MS or overlapping NMR signals (e.g., phenyl vs. thiophene protons) require advanced techniques like 2D-COSY or HSQC .
  • Crystallographic Variability : Polymorphism (e.g., differing unit cell parameters) can affect reported crystal structures .

Q. Table 2: Key Physical Properties of Derivatives

DerivativeMelting Point (°C)λmax_{\text{max}} (nm)Bandgap (eV)Reference
4,6-Dibromo-thieno[3,4-c]furan-dione207–210320 (UV-vis)2.8
4,6-Dimethyl-thieno[3,4-c]thiophene185–188380 (fluorescence)0.3

Methodological Guidance

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC (silica gel, hexane/EtOAc) .
  • DFT Parameters : Employ B3LYP/6-31G(d) for geometry optimization and TD-DFT for electronic spectra .
  • Crystallography : Submit samples to synchrotron facilities (e.g., CCDC) for high-resolution data .

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